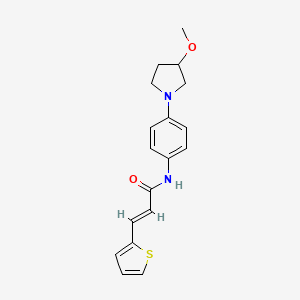
(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and material science. This compound is commonly referred to as MPAA and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of MPAA is not fully understood. However, studies have shown that MPAA inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. MPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPAA has been shown to have both biochemical and physiological effects. In vitro studies have shown that MPAA inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. In vivo studies have shown that MPAA has anti-inflammatory effects and can reduce the size of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAA has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a building block for the synthesis of conjugated polymers, which have applications in organic electronics. However, MPAA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. MPAA is also sensitive to air and light, which can cause it to degrade over time.
Direcciones Futuras
There are several future directions for research on MPAA. In the field of material science, MPAA could be used as a building block for the synthesis of new conjugated polymers with improved electronic properties. In medicine, MPAA could be further investigated for its potential as an anticancer and anti-inflammatory agent. Future research could also focus on understanding the mechanism of action of MPAA and developing new methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of MPAA has been achieved using different methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-3-methoxyphenylboronic acid with 3-(thiophen-2-yl)acrylic acid. This reaction is catalyzed by palladium and is carried out in the presence of a base such as potassium carbonate. Other methods of synthesizing MPAA include the use of N-phenylmaleimide and thiophene-2-carbaldehyde.
Aplicaciones Científicas De Investigación
MPAA has been the subject of scientific research due to its potential applications in various fields. In the field of material science, MPAA has been used as a building block for the synthesis of conjugated polymers, which have applications in organic electronics. In medicine, MPAA has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. MPAA has also been studied for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-16-10-11-20(13-16)15-6-4-14(5-7-15)19-18(21)9-8-17-3-2-12-23-17/h2-9,12,16H,10-11,13H2,1H3,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQFEYVSUQLQMG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2600661.png)
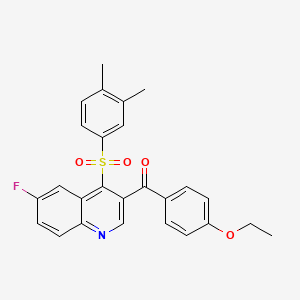
![2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B2600663.png)
![2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2600665.png)
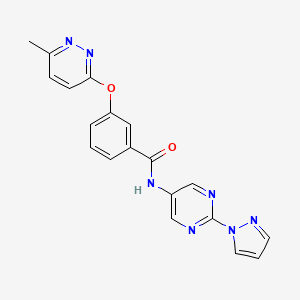
![7-Oxa-1-azaspiro[3.6]decane](/img/structure/B2600668.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2600671.png)
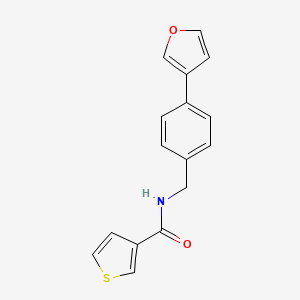
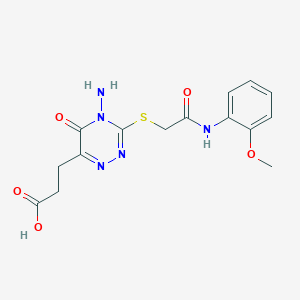
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2600678.png)
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2600679.png)
![2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one](/img/structure/B2600682.png)
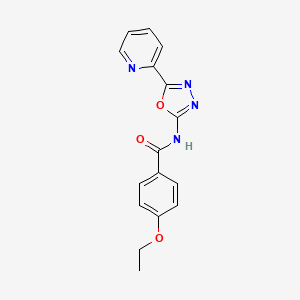
![2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2600684.png)